Mephentermine

Beschreibung

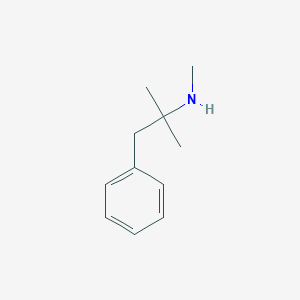

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCGGRTAILOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1212-72-2 (sulfate (2:1)) | |

| Record name | Mephentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023256 | |

| Record name | Mephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN 20 ML WATER, ABOUT 150 ML ETHANOL (95%); PRACTICALLY INSOL IN CHLOROFORM /SULFATE DIHYDRATE/, FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER, 4.57e-01 g/L | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LIQUID | |

CAS No. |

100-92-5 | |

| Record name | Mephentermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephentermine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENTERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEZ91L71V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, YELLOW CRYSTALS; MP: 155-156 °C /PICRATE/ | |

| Record name | Mephentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mephentermine's Interaction with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine is a sympathomimetic amine with a multifaceted mechanism of action on the adrenergic system. It exerts its pharmacological effects through both direct and indirect interactions with adrenergic receptors, leading to significant cardiovascular responses. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's action, with a focus on its engagement with α- and β-adrenergic receptors. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism is characterized by a dual action: the indirect release of norepinephrine from presynaptic nerve terminals and direct agonism at adrenergic receptors.[1][2][3][4][5][6] This combined effect results in the stimulation of both α- and β-adrenergic receptors, leading to a cascade of physiological responses.

Indirect Action: this compound acts as an indirectly acting sympathomimetic agent by promoting the release of endogenous norepinephrine from storage vesicles in sympathetic nerve endings.[5][7][8] This surge in synaptic norepinephrine is a major contributor to its overall effect. The repeated administration of this compound can lead to tachyphylaxis, a rapid decrease in drug response, which is attributed to the depletion of these norepinephrine stores.

Direct Action: In addition to its indirect effects, this compound also exhibits direct agonist activity at adrenergic receptors. It is described as an α-adrenergic receptor agonist, with some sources specifying it as a selective alpha-1 receptor agonist.[1][2][4][9] It also appears to have direct effects on β-adrenergic receptors, contributing to its cardiac stimulant properties.[8][10][11]

Quantitative Analysis of Receptor Interaction

While the qualitative mechanism of this compound is well-described, specific quantitative data on its binding affinities for adrenergic receptor subtypes are not extensively reported in publicly available literature. The following table summarizes the known pharmacodynamic parameters.

| Parameter | Receptor/Transporter | Value | Species | Reference |

| Agonist Activity | α-adrenergic receptors | Qualitative Agonist | Human | [2][4] |

| Agonist Activity | β-adrenergic receptors | Qualitative Indirect Stimulation | Human | [10][11] |

| Norepinephrine Release | Presynaptic Nerve Terminals | Indirect Agent | Human | [1][5] |

Further research is required to definitively quantify the binding affinities (e.g., Ki, Kd, or IC50 values) of this compound for specific α- and β-adrenergic receptor subtypes.

Signaling Pathways

The physiological effects of this compound are mediated through the activation of downstream signaling cascades initiated by the binding of norepinephrine and this compound itself to adrenergic receptors.

α1-Adrenergic Receptor Signaling

This compound's direct agonism at α1-adrenergic receptors, which are Gq protein-coupled receptors, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.

β-Adrenergic Receptor Signaling

The indirect action of this compound, leading to norepinephrine release, results in the stimulation of β-adrenergic receptors, which are Gs protein-coupled. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins. In cardiac muscle, this leads to increased contractility (positive inotropic effect) and heart rate (positive chronotropic effect).

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro and cell-based assays. The following sections outline the general methodologies for key experiments.

Radioligand Binding Assay for Adrenergic Receptors

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[12]

Objective: To determine the binding affinity (Ki or Kd) of this compound for α- and β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtype of interest from cultured cells or tissue homogenates through differential centrifugation.[12]

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors or [³H]-dihydroalprenolol for β receptors) and varying concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. grokipedia.com [grokipedia.com]

- 6. rxhive.zynapte.com [rxhive.zynapte.com]

- 7. anesthesiologypaper.com [anesthesiologypaper.com]

- 8. Intravenous norepinephrine and this compound for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. mims.com [mims.com]

- 11. This compound [medbox.iiab.me]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Mephentermine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mephentermine hydrochloride, a sympathomimetic amine. The document details synthetic pathways, experimental protocols, and analytical methodologies for the confirmation of its chemical structure and purity. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Synthesis of this compound Hydrochloride

The synthesis of this compound can be achieved through various routes. A prevalent and well-documented method involves the Henry reaction, followed by reduction of the nitro group, and subsequent N-methylation. An alternative pathway begins with the related compound, phentermine. The final step in producing the pharmaceutical salt form is the reaction of the this compound free base with hydrochloric acid.

Synthetic Pathways

Two primary synthetic routes for this compound are outlined below:

-

Route 1: Henry Reaction Pathway. This multi-step synthesis begins with the condensation of benzaldehyde and 2-nitropropane in a Henry reaction to form a nitro alcohol intermediate.[1][2] Subsequent reduction of the nitro group yields an amino alcohol, which is then converted to this compound through a series of reactions including imine formation, alkylation, halogenation, and a final reduction step.[1]

-

Route 2: From Phentermine. A more direct approach involves the condensation of phentermine with benzaldehyde to form a Schiff base. This intermediate is then alkylated with a methylating agent, such as methyl iodide, to yield this compound.[1]

Experimental Protocol: Synthesis via Henry Reaction and Subsequent Conversion to Hydrochloride Salt

This protocol details the synthesis of this compound followed by its conversion to this compound hydrochloride.

Step 1: Henry Reaction

The initial step involves the base-catalyzed condensation of benzaldehyde with 2-nitropropane.

-

Reaction: Benzaldehyde + 2-Nitropropane → 2-Methyl-2-nitro-1-phenylpropan-1-ol

-

Detailed Protocol: A specific protocol for the Henry reaction to synthesize the precursor for this compound can be adapted from established procedures for similar nitroaldol reactions.[3][4]

Step 2: Reduction of the Nitro Group

The nitro group of the resulting β-nitro alcohol is reduced to a primary amine.

-

Reaction: 2-Methyl-2-nitro-1-phenylpropan-1-ol → 2-Amino-2-methyl-1-phenylpropan-1-ol

-

Reagents: A common reducing agent for this transformation is zinc in the presence of an acid like sulfuric acid.[1]

Step 3: Conversion to this compound

This multi-stage conversion involves the formation of an imine, followed by methylation and subsequent reduction.

-

Reaction Sequence:

-

2-Amino-2-methyl-1-phenylpropan-1-ol + Benzaldehyde → Imine Intermediate[1]

-

Imine Intermediate + Methyl Iodide → Methylated Imine Salt[1]

-

Methylated Imine Salt → 1-Chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride[1]

-

1-Chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride → this compound[1]

-

-

Detailed Protocol: The intermediate from the nitro reduction is reacted with benzaldehyde to form an imine. This imine is then alkylated with methyl iodide. The subsequent product is halogenated using thionyl chloride and finally reduced to this compound, for example, through a Rosenmund reduction.[1]

Step 4: Formation of this compound Hydrochloride

The final step is the conversion of the this compound free base to its hydrochloride salt to improve stability and solubility.

-

Reaction: this compound + HCl → this compound Hydrochloride

-

Detailed Protocol: The oily this compound free base is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.[5] Dry hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in an organic solvent is added until precipitation is complete.[5] The resulting white solid is collected by filtration, washed with a cold solvent, and dried under vacuum.[5]

Purification:

The crude this compound hydrochloride can be purified by recrystallization.[6][7][8] A suitable solvent system is chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[7] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of pure crystals, which are then collected by filtration.[8]

Synthesis Workflow Diagram

Characterization of this compound Hydrochloride

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound hydrochloride and for its quantification.

2.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[9]

-

Experimental Protocol:

| Parameter | Value | Reference |

| Column | Newcrom R1 (Reverse-Phase) | [9] |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | [9] |

| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid | [9] |

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of this compound, often in biological matrices. Derivatization is typically required to improve the volatility of the analyte.

-

Experimental Protocol:

| Parameter | Value | Reference |

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFB-Cl) | [10] |

| Extraction | Liquid-Liquid Extraction | [10] |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of this compound hydrochloride.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Methylene (CH₂) | ~2.8 | Singlet |

| N-Methyl (N-CH₃) | ~2.4 | Singlet |

| C-Methyl (C-(CH₃)₂) | ~1.2 | Singlet |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| Aromatic (Quaternary) | ~138 |

| Aromatic (CH) | 126 - 130 |

| C-N | ~58 |

| Methylene (CH₂) | ~50 |

| N-Methyl (N-CH₃) | ~34 |

| C-(CH₃)₂ | ~28 |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine salt) | 2400-2800 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1020-1250 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The primary fragmentation pathway is expected to be alpha-cleavage.[11]

Predicted Fragmentation Pattern

| m/z | Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 72 | [C₄H₁₀N]⁺ |

Analytical Workflow Diagram

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound hydrochloride. The outlined synthetic pathways, particularly the Henry reaction route, offer a viable method for its preparation. The comprehensive characterization methodologies, including chromatographic and spectroscopic techniques, are crucial for ensuring the identity, purity, and structural integrity of the synthesized compound. The provided experimental details and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Sulfate Dihydrate [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]

- 6. WO2022020910A1 - Crystalline form of phentermine hydrochloride and process for obtaining same - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Simultaneous determination of eight sympathomimetic amines in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In Vitro Characterization of Mephentermine's Effects on Cardiac Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine is a sympathomimetic amine utilized clinically for its pressor effects to treat hypotension. Its mechanism of action is primarily attributed to the indirect release of endogenous norepinephrine from sympathetic nerve terminals, which in turn stimulates adrenergic receptors in cardiac tissue. While the systemic cardiovascular effects are well-documented, a comprehensive in vitro characterization of its direct and indirect effects on cardiac muscle is less detailed in publicly available literature. This technical guide outlines the established in vitro methodologies and expected physiological responses for characterizing the effects of this compound on cardiac muscle, providing a framework for detailed preclinical investigation. The guide covers experimental protocols for assessing cardiac contractility, electrophysiology, and cellular signaling pathways, and presents data in a structured format for clarity and comparative analysis.

Introduction

This compound acts as an indirect-acting sympathomimetic agent, triggering the release of norepinephrine, which subsequently activates α- and β-adrenergic receptors.[1][2] This leads to a positive inotropic effect on the myocardium, increased cardiac output, and elevated blood pressure.[1][2] Understanding the direct effects of this compound and its primary metabolite, norepinephrine, on isolated cardiac preparations is crucial for a complete pharmacological profile. This guide details the requisite in vitro assays to elucidate these effects at the tissue, cellular, and subcellular levels.

Core Tenets of this compound's Action on Cardiac Muscle

The primary mechanism of this compound involves the displacement of norepinephrine from storage vesicles in sympathetic neurons. The released norepinephrine then acts on adrenergic receptors on cardiomyocytes.

-

β1-Adrenergic Receptor Activation: The predominant effect on cardiac muscle is mediated by the activation of β1-adrenergic receptors by norepinephrine. This initiates a signaling cascade that leads to increased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).

-

α1-Adrenergic Receptor Activation: Norepinephrine also stimulates α1-adrenergic receptors, which can contribute to a positive inotropic effect and may play a role in cardiac hypertrophy under chronic stimulation.[2]

Experimental Protocols for In Vitro Characterization

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of the whole heart in a controlled environment, free from systemic influences.[3][4][5][6]

Methodology:

-

Heart Isolation: A rodent (rat or guinea pig) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C) is initiated.[4]

-

Data Acquisition: A pressure transducer connected to a balloon inserted into the left ventricle measures isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt_max, and dP/dt_min). Heart rate is also monitored.

-

Drug Administration: this compound is infused into the perfusion buffer at increasing concentrations to determine dose-dependent effects.

Isolated Papillary Muscle/Trabeculae Preparation

This preparation is used to assess the direct effects of compounds on myocardial contractility.

Methodology:

-

Tissue Dissection: Papillary muscles or trabeculae are dissected from the right ventricle of a rodent heart.[7][8][9][10]

-

Mounting: The muscle is mounted in an organ bath containing oxygenated Tyrode's solution at 37°C, with one end attached to a force transducer.

-

Stimulation: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

Data Recording: Developed tension and its derivatives are recorded.

-

Experimental Conditions: The effects of this compound are assessed in both the presence and absence of adrenergic receptor antagonists to differentiate between direct and indirect actions.

Isolated Cardiomyocyte Contractility and Calcium Transients

This cellular-level assay provides insights into the excitation-contraction coupling.[11][12][13][14][15]

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from rodent hearts.[11][12][13][14][15]

-

Calcium Imaging: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).[16][17][18]

-

Contractility Measurement: Sarcomere shortening and relengthening are measured using video edge detection or similar techniques.

-

Data Acquisition: Cells are field-stimulated, and simultaneous measurements of calcium transients and cell shortening are recorded.

-

Drug Application: this compound is added to the superfusate to determine its effects on the amplitude and kinetics of the calcium transient and sarcomere shortening.

Cardiomyocyte Electrophysiology (Patch-Clamp)

This technique is used to measure the effects of this compound on the cardiac action potential and specific ion channel currents.

Methodology:

-

Cell Preparation: Isolated cardiomyocytes are allowed to adhere to a recording chamber.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure action potentials in current-clamp mode and specific ion currents (e.g., I_Ca,L, I_K) in voltage-clamp mode.

-

Drug Perfusion: this compound is applied via the perfusion system to assess its impact on action potential duration, amplitude, and the currents of various ion channels.

Cellular Signaling Assays

These assays quantify the downstream effects of receptor activation.

Methodology:

-

cAMP Assay: Isolated cardiomyocytes are treated with this compound, and intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., ELISA-based).[19][20][21]

-

Western Blotting: The phosphorylation status of key proteins in the β-adrenergic signaling pathway (e.g., phospholamban, troponin I) is assessed by Western blotting after treatment with this compound.

Quantitative Data Presentation

The following tables present hypothetical data based on the expected effects of an indirect sympathomimetic amine like this compound. Actual experimental values would need to be determined empirically.

Table 1: Effects of this compound on Isolated Langendorff Perfused Rat Heart

| Parameter | Control | This compound (1 µM) | This compound (10 µM) |

| Heart Rate (bpm) | 280 ± 15 | 310 ± 18 | 345 ± 20 |

| LV Developed Pressure (mmHg) | 95 ± 8 | 125 ± 10 | 150 ± 12 |

| +dP/dt_max (mmHg/s) | 2500 ± 200 | 3500 ± 250 | 4800 ± 300 |

| -dP/dt_min (mmHg/s) | -1800 ± 150 | -2400 ± 180 | -3200 ± 220 |

Table 2: Effects of this compound on Isolated Rat Papillary Muscle Contractility

| Parameter | Control | This compound (10 µM) | This compound (10 µM) + Propranolol (1 µM) |

| Developed Tension (mN) | 5.2 ± 0.4 | 8.1 ± 0.6 | 5.4 ± 0.5 |

| Time to Peak Tension (ms) | 120 ± 10 | 105 ± 8 | 118 ± 9 |

| Relaxation Time (ms) | 180 ± 15 | 150 ± 12 | 175 ± 14 |

Table 3: Effects of this compound on Isolated Rat Cardiomyocyte Contractility and Calcium Transients

| Parameter | Control | This compound (10 µM) |

| Sarcomere Shortening (%) | 8.2 ± 0.7 | 12.5 ± 1.1 |

| Peak [Ca2+]_i (nM) | 450 ± 40 | 750 ± 60 |

| Ca2+ Transient Decay (τ, ms) | 250 ± 20 | 180 ± 15 |

Table 4: Effects of this compound on Rat Cardiomyocyte Action Potential

| Parameter | Control | This compound (10 µM) |

| Action Potential Duration at 90% Repolarization (APD90, ms) | 150 ± 12 | 135 ± 10 |

| Peak L-type Ca2+ Current (pA/pF) | -8.5 ± 0.9 | -12.0 ± 1.2 |

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Caption: this compound's indirect signaling cascade in cardiomyocytes.

Experimental Workflow

Caption: Workflow for in vitro characterization of cardiac drugs.

Conclusion and Future Directions

The in vitro characterization of this compound's effects on cardiac muscle relies on a suite of well-established experimental models. These range from the whole-organ level with the Langendorff preparation to single-cell electrophysiology and signaling assays. The collective data from these methodologies will provide a comprehensive understanding of the direct and indirect actions of this compound on cardiac function. Future studies could leverage human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to provide a more translationally relevant model. A thorough in vitro characterization is essential for a complete safety and efficacy profile of this compound and other sympathomimetic amines.

References

- 1. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 7. Papillary Muscles of the Left Ventricle: Integrating Electrical and Mechanical Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Left Ventricular Papillary Muscle: Anatomy, Pathophysiology, and Multimodal Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypertrophied papillary muscles mimicking left ventricular mass on Tc-99m MIBI myocardial perfusion scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of papillary muscles in ventricular volume and ejection fraction assessment by cardiovascular magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Standardised method for cardiomyocyte isolation and purification from individual murine neonatal, infant, and adult hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes | springermedizin.de [springermedizin.de]

- 19. Development of a high-throughput assay for monitoring cAMP levels in cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of cAMP in Cardiomyocyte Viability: Beneficial or Detrimental? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cAMP induces hypertrophy and alters DNA methylation in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Mephentermine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine, a sympathomimetic amine, has a historical background in clinical use for its pressor effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for translational research and drug development. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound and its primary metabolite, phentermine, in rats, mice, and guinea pigs. It aims to be a critical resource by summarizing quantitative data, detailing experimental methodologies, and visualizing key metabolic and procedural pathways.

Data Presentation: Quantitative Pharmacokinetics

A thorough review of existing literature reveals a notable scarcity of comprehensive quantitative pharmacokinetic parameters for this compound in rodent models. While extensive data on metabolic pathways and excretion patterns are available, key metrics such as plasma concentration-time profiles, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), bioavailability (F), volume of distribution (Vd), and clearance (CL) are not well-documented in publicly accessible studies. This section presents the available quantitative data, primarily focusing on excretion and metabolism.

Table 1: Excretion of this compound and its Metabolites in Male Wistar Rats

| Administration Route | Time Frame | Total Radioactivity Excreted in Urine (% of Dose) | Major Urinary Metabolite | Major Urinary Metabolite Excretion (% of Dose) | Total Radioactivity Excreted in Bile (% of Dose) | Major Biliary Metabolite | Major Biliary Metabolite Excretion (% of Biliary Radioactivity) |

| Intraperitoneal (i.p.) | 24 h | ~45%[1] | Conjugated p-hydroxythis compound[1] | ~18%[1] | - | - | - |

| Subcutaneous (s.c.) | 24 h | - | - | - | ~4.2%[1] | Conjugated p-hydroxythis compound[1] | ~39%[1] |

Data derived from studies using [3H]this compound.

Table 2: Biliary Excretion Rate Maxima in Male Wistar Rats

| Metabolite | Time to Maximum Excretion Rate (Tmax) |

| Non-conjugated metabolites | 1 to 2 hours[1] |

| Conjugated p-hydroxyphentermine | 3 to 4 hours[1] |

| Conjugated p-hydroxythis compound | 3 to 4 hours[1] |

It was noted that 50% of the biliary metabolites were excreted within 5 hours of administration.[1]

Table 3: Metabolism of Phentermine (this compound Metabolite) in Male Wistar Rats

| Administration Route | Major Urinary Metabolite | Excretion (% of Dose) | Minor Urinary Metabolite | Excretion (% of Dose) |

| Intraperitoneal (i.p.) & Oral | p-hydroxy-phentermine conjugate | ~51%[2] | N-hydroxy-phentermine | ~3%[2] |

| Intraperitoneal (i.p.) & Oral (N-hydroxy-phentermine administered) | p-hydroxy-phentermine conjugate | ~40%[2] | Phentermine | < 10%[2] |

| Intraperitoneal (i.p.) & Oral (p-hydroxy-phentermine administered) | p-hydroxy-phentermine conjugate | ~65%[2] | - | - |

Note on Data Gaps: As highlighted, there is a significant lack of published data for key pharmacokinetic parameters of this compound including, but not limited to, Cmax, Tmax, AUC, half-life, bioavailability, and volume of distribution in rats, mice, and guinea pigs. The data for the primary metabolite, phentermine, is also limited. This underscores a critical area for future research to enable a more complete understanding of this compound's disposition in these preclinical species.

Metabolic Pathways

The metabolism of this compound varies significantly across different rodent species. The primary pathways involve N-demethylation and p-hydroxylation.

Metabolism in Rats

In male Wistar rats, the major metabolic pathway is p-hydroxylation, leading to the formation of p-hydroxythis compound, which is then conjugated, primarily with glucuronic acid, before excretion.[1] Minor metabolites include phentermine, p-hydroxyphentermine, N-hydroxyphentermine, and N-hydroxythis compound and their conjugates.[1] In vitro studies using rat liver microsomes have shown that both cytochrome P450 and the FAD-monooxygenase system are involved in the N-demethylation of this compound and its metabolites.[3]

Metabolism in Mice

In mice, this compound is metabolized through both N-demethylation to phentermine and p-hydroxylation to p-hydroxythis compound.[4]

References

Mephentermine's Modulation of Norepinephrine and Dopamine Efflux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying mephentermine's effects on norepinephrine (NE) and dopamine (DA) release. This compound, a sympathomimetic amine structurally related to amphetamine, primarily functions as an indirect-acting agonist, eliciting its pharmacological effects by promoting the release of endogenous catecholamines. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data for its primary active metabolite, phentermine, to elucidate the core mechanisms of action. This information is critical for researchers in pharmacology and drug development investigating sympathomimetic compounds and their interactions with monoamine systems.

Introduction

This compound is a synthetic amine that has been used clinically as a vasopressor to treat hypotension.[1] Its stimulant properties have also led to its misuse as a performance-enhancing agent.[2] The principal mechanism of action for this compound is the induced release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[1] This action is mediated through its interaction with monoamine transporters and related signaling pathways. Understanding the quantitative and mechanistic details of these interactions is essential for predicting the pharmacological and toxicological profile of this compound and for the development of novel therapeutics targeting the monoaminergic system.

Quantitative Data on Neurotransmitter Release

Table 1: In Vivo Effects of Phentermine on Striatal Dopamine Release in Rats [3]

| Drug Administration (Intraperitoneal) | Peak Increase in Dialysate Dopamine (Mean ± SEM) |

| Phentermine (2 mg/kg) | 147 ± 17% of baseline |

| Phentermine (5 mg/kg) | 320 ± 89% of baseline |

Data obtained from in vivo microdialysis studies in freely moving rats.[3]

Table 2: Phentermine Interaction with Human Trace Amine-Associated Receptor 1 (TAAR1) [2]

| Parameter | Value |

| EC₅₀ (Half-maximal effective concentration) | 5,470 nM |

| Eₘₐₓ (Maximal efficacy) | 68% (Partial Agonist) |

Data from in vitro studies on the human TAAR1.[2]

Mechanism of Action

This compound's effects on norepinephrine and dopamine release are multifaceted, involving interactions with plasma membrane transporters and intracellular signaling pathways.

Interaction with Norepinephrine and Dopamine Transporters (NET and DAT)

As an indirectly acting sympathomimetic, this compound is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] It is transported into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.[2]

Role of the Vesicular Monoamine Transporter 2 (VMAT2)

Interestingly, unlike many other amphetamine-related compounds, phentermine, the primary metabolite of this compound, is reported to be completely inactive at the vesicular monoamine transporter 2 (VMAT2).[2] This suggests that this compound's mechanism of action does not involve the displacement of catecholamines from synaptic vesicles into the cytoplasm, a key step for many other releasing agents.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Phentermine has been identified as a partial agonist at the trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[4] Agonism at TAAR1 can contribute to the regulation of dopamine and norepinephrine homeostasis.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound-induced norepinephrine and dopamine release.

Experimental Protocols

The following protocols are standard methods used to investigate the effects of compounds like this compound on monoamine release.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Procedure:

-

Surgical Implantation: Anesthetize the subject animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine). Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter concentrations.

-

Drug Administration: Administer this compound or the test compound via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Continue collecting dialysate samples for a predetermined period after drug administration.

-

Analysis: Analyze the neurotransmitter content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Express the results as a percentage change from the baseline neurotransmitter levels.

Synaptosome Preparation and Neurotransmitter Release Assay

This in vitro protocol uses isolated nerve terminals (synaptosomes) to study neurotransmitter release.

Procedure:

-

Tissue Homogenization: Euthanize the subject animal and rapidly dissect the brain region of interest in ice-cold sucrose buffer. Homogenize the tissue using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspending in buffer and repeating the high-speed centrifugation.

-

-

Synaptosome Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

Radiolabeling (Optional): Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine) by incubating them with the radiotracer.

-

Superfusion:

-

Transfer the synaptosomes to a superfusion chamber.

-

Continuously perfuse the chamber with buffer to wash away excess radiolabel and establish a stable baseline of release.

-

-

Drug Exposure: Introduce this compound or the test compound at various concentrations into the perfusion buffer.

-

Fraction Collection: Collect the superfusate in fractions at regular intervals.

-

Quantification: Measure the amount of neurotransmitter (radiolabeled or endogenous) in each fraction using liquid scintillation counting or HPLC-ED.

-

Data Analysis: Calculate the percentage increase in neurotransmitter release above baseline for each drug concentration and determine the EC₅₀ value.

Radioligand Binding Assay for Transporter Affinity

This protocol determines the binding affinity (Ki) of a compound for a specific transporter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with NET or DAT) or from brain tissue. This involves homogenization and centrifugation to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that specifically binds to the transporter (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT).

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the transporter.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound exerts its sympathomimetic effects primarily through the release of norepinephrine and dopamine. This is achieved via its interaction as a substrate for NET and DAT, leading to transporter-mediated efflux. The available data on its metabolite, phentermine, suggest that unlike other amphetamines, it does not interact with VMAT2 but does act as a partial agonist at TAAR1. The experimental protocols detailed in this guide provide a framework for the further quantitative characterization of this compound and other sympathomimetic amines, which is crucial for a comprehensive understanding of their pharmacology and for the development of safer and more effective therapeutic agents.

References

Mephentermine: A Technical Guide to its Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine is a sympathomimetic amine utilized clinically for its pressor effects to treat hypotension. Its pharmacological activity is rooted in a dual mechanism: the indirect release of endogenous norepinephrine and direct agonism at specific adrenergic receptors. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound. While direct quantitative data for this compound is scarce in publicly accessible literature, this document synthesizes the established mechanisms, draws parallels with structurally related compounds, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a synthetic amine that is structurally related to amphetamines and the endogenous catecholamines.[1] Its primary clinical application is as a vasopressor to counteract hypotension, particularly in the context of spinal anesthesia.[2][3] The physiological effects of this compound, including increased cardiac output and elevated systolic and diastolic blood pressures, are a direct consequence of its interaction with the adrenergic signaling system.[2] This document will explore the molecular mechanisms underpinning these effects, focusing on the specific cellular signaling pathways that are modulated by this compound.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of this compound's action is its ability to act as an indirect sympathomimetic agent.[2][4] It achieves this by triggering the release of norepinephrine from presynaptic storage vesicles in sympathetic neurons.[2][5] This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic adrenergic receptors on target cells.[5]

Interaction with Norepinephrine Transporter (NET)

This compound, similar to other phenethylamines, is believed to interact with the norepinephrine transporter (NET). This interaction leads to a reversal of the transporter's function, causing the efflux of norepinephrine from the presynaptic terminal into the synapse.

Direct Adrenergic Receptor Agonism

In addition to its indirect action, this compound also exhibits direct agonist activity, primarily at α-adrenergic receptors.[2][6][7] This direct interaction contributes to its overall pressor effects.

α1-Adrenergic Receptor Signaling (Gq Pathway)

This compound is described as a selective alpha-1 receptor agonist.[2][7] α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq family of G-proteins.[8][9][10] Activation of this pathway leads to the following cascade:

-

Gq Protein Activation: Upon this compound binding, the α1-receptor undergoes a conformational change, activating the associated Gq protein by promoting the exchange of GDP for GTP on the Gαq subunit.[11]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[9][12]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Downstream Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9]

-

DAG and intracellular Ca2+ together activate protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response, such as smooth muscle contraction in blood vessels.[9]

-

β-Adrenergic Receptor Signaling (Gs Pathway)

The increased synaptic concentration of norepinephrine resulting from this compound's indirect action leads to the activation of β-adrenergic receptors.[5] These receptors are coupled to the Gs family of G-proteins.[13][14] The signaling cascade is as follows:

-

Gs Protein Activation: Norepinephrine binding to β-receptors activates the Gs protein, causing the Gαs subunit to exchange GDP for GTP.[11]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[14]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[14]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A, releasing the active catalytic subunits.[13]

-

Downstream Effects: The catalytic subunits of PKA phosphorylate various target proteins, leading to cellular responses such as increased cardiac muscle contractility (inotropism) and heart rate (chronotropism).[13]

Quantitative Data Summary

As previously noted, specific quantitative data for this compound's receptor binding affinities and potency in activating downstream signaling is limited in the public domain. The following table summarizes relevant data for the closely related compound, phentermine , to provide a contextual framework.

| Compound | Parameter | Value | Receptor/Transporter | Reference |

| Phentermine | IC50 (Norepinephrine Release) | 39.4 nmol/l | Norepinephrine Transporter (NET) | [1] |

| Phentermine | IC50 (Dopamine Release) | 262 nmol/l | Dopamine Transporter (DAT) | [1] |

| Phentermine | IC50 (Serotonin Release) | 3511 nmol/l | Serotonin Transporter (SERT) | [1] |

| Phentermine | EC50 (TAAR1 Agonism) | 5,470 nM | Trace Amine-Associated Receptor 1 | [15] |

Visualization of Signaling Pathways

Indirect Sympathomimetic Action of this compound

Caption: Indirect sympathomimetic action of this compound.

Direct α1-Adrenergic (Gq) Signaling Pathway

Caption: this compound's direct α1-adrenergic Gq signaling.

Indirect β-Adrenergic (Gs) Signaling Pathway

Caption: Norepinephrine-mediated β-adrenergic Gs signaling.

Key Experimental Protocols

The characterization of this compound's interaction with adrenergic signaling pathways would involve standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.

Objective: To quantify the affinity of a competing, unlabeled ligand (this compound) for a specific receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the adrenergic receptor of interest (e.g., α1A, β1).

-

Radioligand specific for the receptor (e.g., [3H]prazosin for α1 receptors, [125I]iodocyanopindolol for β receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

-

96-well plates.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This assay is used to measure the functional consequence of β-adrenergic receptor activation (Gs signaling) by quantifying the production of the second messenger cAMP.

Objective: To determine the EC50 of this compound (or norepinephrine released by this compound) in stimulating cAMP production.

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound or norepinephrine at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Aspirate the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of the agonist (this compound or norepinephrine) to the wells. Include a positive control (e.g., isoproterenol) and a negative control (buffer only).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Plot the signal against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's receptor interactions.

Conclusion

This compound exerts its cardiovascular effects through a combination of indirect and direct sympathomimetic actions. The primary mechanism involves the release of norepinephrine from presynaptic terminals, which in turn activates postsynaptic α- and β-adrenergic receptors. This leads to the stimulation of the Gq (via α1 receptors) and Gs (via β receptors) signaling pathways, resulting in vasoconstriction and increased cardiac activity. Additionally, this compound possesses direct α1-adrenergic agonist properties. While a detailed quantitative profile for this compound's receptor interactions is not extensively documented, the established qualitative mechanisms and data from analogous compounds provide a solid foundation for further research. The experimental protocols detailed herein offer a roadmap for investigators seeking to further elucidate the specific molecular pharmacology of this compound.

References

- 1. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Intravenous norepinephrine and this compound for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Explore Phentermine on Synapse: Tips and Tricks for Better Search Results [synapse.patsnap.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. mdpi.com [mdpi.com]

- 14. G-Protein Coupled Receptor Signaling and Mammalian Target of Rapamycin Complex 1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phentermine - Wikipedia [en.wikipedia.org]

The Neurochemical Profile of Mephentermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine is a sympathomimetic amine with a complex neurochemical profile characterized by its indirect action on monoaminergic systems. This technical guide provides an in-depth examination of the core neuropharmacology of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways. Due to a lack of extensive direct experimental data on this compound, this guide incorporates findings from structurally and functionally similar compounds, such as phentermine, amphetamine, and mephedrone, to provide a comprehensive overview. This approach allows for a reasoned estimation of this compound's neurochemical properties while clearly acknowledging data derived from analogous compounds.

Introduction

This compound (N,α,α-trimethylphenethylamine) is a synthetic stimulant that has been used clinically as a vasopressor to treat hypotension. Structurally, it is a member of the substituted phenethylamine class and is closely related to amphetamine and methamphetamine. Its primary mechanism of action is the indirect stimulation of the sympathetic nervous system, leading to the release of endogenous catecholamines. This guide delves into the specific interactions of this compound with key neurochemical targets, including adrenergic receptors and monoamine transporters, providing a foundational understanding for further research and drug development.

Mechanism of Action

This compound's pharmacological effects are primarily mediated through its ability to increase the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine. This is achieved through a multi-faceted interaction with presynaptic neuronal components.

Monoamine Transporter Interaction

This compound is believed to act as a substrate for monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT). By binding to these transporters, it can induce reverse transport, leading to the non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft. Additionally, it may competitively inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synapse.

Vesicular Monoamine Transporter 2 (VMAT2)

While amphetamines are known to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the redistribution of neurotransmitters from synaptic vesicles into the cytoplasm, data on this compound's direct action on VMAT2 is scarce. However, its close structural analog, phentermine, has been shown to be inactive at VMAT2. This suggests that this compound's primary mechanism for increasing cytoplasmic monoamine levels may be through transporter-mediated influx rather than direct VMAT2 inhibition.

Quantitative Neuropharmacological Data

Table 1: Estimated Monoamine Transporter Inhibition by this compound and Related Compounds

| Compound | Transporter | IC50 (µM) | Species | Notes |

| Mephedrone | hNET | 1.9 | Human | Structurally similar cathinone derivative. |

| hDAT | 5.9 | Human | ||

| hSERT | 19.3 | Human | ||

| Amphetamine | hNET | 0.07 | Human | Ki value. |

| hDAT | 0.64 | Human | Ki value. | |

| hSERT | 38.46 | Human | Ki value. | |

| Methamphetamine | hNET | 0.11 | Human | Ki value. |

| hDAT | 0.46 | Human | Ki value. | |

| hSERT | - | Human | - | |

| Phentermine | rNET | 0.262 | Rat | Neurotransmitter release EC50 (nM). |

| rDAT | 0.0288 - 0.0394 | Rat | Neurotransmitter release EC50 (µM). | |

| rSERT | 2.575 - 3.511 | Rat | Neurotransmitter release EC50 (µM). |

hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; rNET: rat Norepinephrine Transporter; rDAT: rat Dopamine Transporter; rSERT: rat Serotonin Transporter.

Table 2: Adrenergic Receptor Binding Affinity of Amphetamine

While direct binding data for this compound on adrenergic receptors is limited, it is understood to act as an indirect agonist. The following data for amphetamine provides context for the potential downstream receptor interactions following this compound-induced norepinephrine release.

| Receptor Subtype | Ki (nM) | Ligand | Tissue Source |

| α1A-adrenoceptor | 1,800 | [3H]Prazosin | Rat cerebral cortex |

| α1B-adrenoceptor | 2,300 | [3H]Prazosin | Rat cerebral cortex |

| α2A-adrenoceptor | 1,200 | [3H]Rauwolscine | Rat cerebral cortex |

| β1-adrenoceptor | >10,000 | [125I]Iodocyanopindolol | Rat cerebral cortex |

| β2-adrenoceptor | >10,000 | [125I]Iodocyanopindolol | Rat cerebral cortex |

Data for d-amphetamine.

Signaling Pathways

The primary signaling cascade initiated by this compound is the result of increased norepinephrine and dopamine in the synapse, leading to the activation of adrenergic and dopaminergic receptors on the postsynaptic membrane.

Experimental Protocols

The following protocols are generalized methodologies for assessing the neurochemical profile of a compound like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Objective: To quantify the interaction between this compound and specific adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Yohimbine for α2, [125I]Iodocyanopindolol for β).

-

Non-labeled competing ligand (for non-specific binding determination).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a known non-labeled ligand.

-

Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Mephentermine's Impact on Cardiovascular Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine is a sympathomimetic amine that exerts significant effects on the cardiovascular system. Primarily utilized for the management of hypotension, its mechanism of action and physiological consequences are of considerable interest to researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of this compound's cardiovascular physiology, detailing its mechanism of action, hemodynamic effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its core functions.

Mechanism of Action

This compound is classified as an indirectly acting sympathomimetic agent.[1][2] Its primary mechanism involves the release of endogenous norepinephrine from presynaptic nerve terminals.[3][4] This action is mediated through its interaction with the norepinephrine transporter (NET), where it acts as a substrate, leading to reverse transport of norepinephrine into the synaptic cleft. Additionally, this compound is thought to inhibit the vesicular monoamine transporter (VMAT), further increasing cytosolic norepinephrine available for release.[5] The elevated concentration of norepinephrine in the synapse leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating the downstream cardiovascular effects.[1][2] While its primary action is indirect, some evidence suggests a weak direct agonist activity at α-adrenergic receptors.[4]

Signaling Pathway of this compound's Indirect Sympathomimetic Action

Hemodynamic Effects

This compound administration leads to significant alterations in cardiovascular hemodynamics. The primary effects are an increase in systolic and diastolic blood pressure, an increase in cardiac output, and a variable effect on heart rate.[3] The rise in blood pressure is a consequence of both increased cardiac output (a β-adrenergic effect) and peripheral vasoconstriction (an α-adrenergic effect).[4] The effect on heart rate can be variable; a direct stimulatory effect may be counteracted by a reflex bradycardia in response to the elevated blood pressure.[1]

Quantitative Hemodynamic Data

The following tables summarize quantitative data from selected preclinical and clinical studies investigating the hemodynamic effects of this compound.

Table 1: Hemodynamic Effects of this compound in a Bovine Model of Induced Hypotension

| Parameter | Change from Baseline (Mean ± SD) | p-value |

| Cardiac Output (L/min) | +6.8 ± 1.4 | < 0.05 |

| Mean Arterial Pressure (mmHg) | +14 ± 4 | < 0.05 |

| Heart Rate (beats/min) | +22 ± 8 | < 0.05 |

| Peak Rate of Ventricular Pressure Rise (dP/dtmax, mmHg/s) | +370 ± 130 | < 0.05 |

| Peak Rate of Ventricular Pressure Fall (dP/dtmin, mmHg/s) | -310 ± 70 | < 0.05 |

Data adapted from a study in Holstein cattle with isoflurane-induced hypotension, receiving this compound at 1 ml/25 kg IM.

Table 2: Comparative Hemodynamic Effects of this compound and Norepinephrine for Treatment of Spinal Hypotension in Cesarean Delivery

| Parameter | This compound (6 mg bolus) | Norepinephrine (8 µg bolus) |

| Systolic Blood Pressure (mmHg) | ||

| Baseline | 125.4 ± 5.2 | 126.1 ± 4.9 |

| After Spinal Anesthesia (pre-treatment) | 92.3 ± 6.1 | 91.8 ± 5.7 |

| After Treatment | 120.7 ± 7.3 | 121.5 ± 6.8 |

| Heart Rate (beats/min) | ||